molecular formula C15H9Cl2IN2O3S B3661871 2-chloro-4-({[(2-chloro-5-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-chloro-4-({[(2-chloro-5-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B3661871
M. Wt: 495.1 g/mol
InChI Key: UIUPQQJJEIMJOW-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-({[(2-chloro-5-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid” is a complex organic molecule that contains several functional groups. It has two chlorobenzoic acid groups, an iodobenzoyl group, and a carbonothioyl group. These groups are connected by amine linkages .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the large number of atoms. The presence of halogens (chlorine and iodine) could potentially lead to interesting electronic effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its molecular weight and potentially its boiling and melting points .

Mechanism of Action

The mechanism of action of this compound is not clear without knowing its intended use or biological target. If it’s intended for use as a drug, for example, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research might focus on testing its efficacy and safety in biological systems .

Properties

IUPAC Name

2-chloro-4-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2IN2O3S/c16-11-4-1-7(18)5-10(11)13(21)20-15(24)19-8-2-3-9(14(22)23)12(17)6-8/h1-6H,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUPQQJJEIMJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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